molecular formula C21H22N2O4S B6566222 N-(2,4-dimethoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021254-71-6

N-(2,4-dimethoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6566222
CAS No.: 1021254-71-6
M. Wt: 398.5 g/mol
InChI Key: AKDMYBQKPABGKV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 1,3-oxazole ring substituted with a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13-5-6-15(9-14(13)2)19-11-22-21(27-19)28-12-20(24)23-17-8-7-16(25-3)10-18(17)26-4/h5-11H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMYBQKPABGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications in the Aromatic and Heterocyclic Moieties

The compound’s activity and physicochemical properties are influenced by variations in its aromatic substituents and heterocyclic core. Key comparisons include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents on Phenyl Group Heterocyclic Core Molecular Weight (g/mol) Key Structural Differences Potential Impact References
Target Compound 2,4-dimethoxyphenyl 1,3-oxazole with 3,4-dimethylphenyl 424.45* Baseline structure N/A
N-(2-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 2-chloro-4-fluorophenyl Same as target 390.86 Halogen substituents (Cl, F) vs. methoxy groups Increased lipophilicity; altered electronic effects
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-chloro-2,4-dimethoxyphenyl 1,3,4-oxadiazole with furyl 478.91* Chloro substitution; oxadiazole vs. oxazole Enhanced metabolic stability; altered hydrogen bonding
N-(2,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,4-dimethoxyphenyl 1,2,4-triazole with pyridinyl 439.47* Triazole core vs. oxazole; pyridine substituent Improved metal coordination; possible kinase inhibition
N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide 3,4-dimethoxyphenyl Imidazole with substituted phenyls 531.60* Imidazole core; additional methoxy and methyl groups Broader π-π stacking; increased steric bulk

*Calculated based on molecular formulas.

Crystallographic and Physicochemical Properties

  • Planarity and Hydrogen Bonding: Crystal structures of N-substituted acetamides (e.g., ) reveal planar amide groups and intermolecular N–H···O hydrogen bonds, which enhance solubility and crystallinity.
  • Lipophilicity : Halogenated analogs (e.g., ) exhibit higher logP values due to chloro/fluoro substituents, whereas methoxy groups in the target compound may reduce membrane permeability but improve water solubility .

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